(1S)-1-(adamantan-1-yl)ethan-1-ol
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Overview
Description
(1S)-1-(Adamantan-1-yl)ethan-1-ol is a chiral alcohol with the molecular formula C12H20O It features an adamantane moiety, which is a tricyclic hydrocarbon, attached to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(adamantan-1-yl)ethan-1-ol typically involves the reduction of the corresponding ketone, (1S)-1-(adamantan-1-yl)ethanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: Industrial production methods for this compound may involve catalytic hydrogenation processes or other scalable reduction techniques. The choice of method depends on factors such as cost, yield, and purity requirements.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (1S)-1-(adamantan-1-yl)ethanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form the corresponding hydrocarbon, (1S)-1-(adamantan-1-yl)ethane, using strong reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as tosyl chloride (TsCl) for the formation of tosylates.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), thionyl chloride (SOCl2)
Major Products:
Oxidation: (1S)-1-(adamantan-1-yl)ethanone
Reduction: (1S)-1-(adamantan-1-yl)ethane
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
(1S)-1-(adamantan-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and enzyme mechanisms.
Industry: Used in the production of advanced materials and as a precursor in the synthesis of other functionalized adamantane derivatives.
Mechanism of Action
The mechanism of action of (1S)-1-(adamantan-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity through its chiral center. The adamantane moiety can enhance the compound’s stability and binding affinity to molecular targets.
Comparison with Similar Compounds
- (1R)-1-(Adamantan-1-yl)ethan-1-ol
- (1S)-1-(Adamantan-1-yl)ethanone
- (1S)-1-(Adamantan-1-yl)ethane
Comparison:
(1R)-1-(Adamantan-1-yl)ethan-1-ol: The enantiomer of (1S)-1-(adamantan-1-yl)ethan-1-ol, differing in the spatial arrangement of atoms around the chiral center.
(1S)-1-(Adamantan-1-yl)ethanone: The oxidized form of this compound, lacking the hydroxyl group.
(1S)-1-(Adamantan-1-yl)ethane: The fully reduced form, lacking both the hydroxyl and carbonyl groups.
The uniqueness of this compound lies in its chiral center and the presence of the adamantane moiety, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(1S)-1-(1-adamantyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3/t8-,9?,10?,11?,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALBLVPSPRKDJI-JKJWBTBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C12CC3CC(C1)CC(C3)C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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